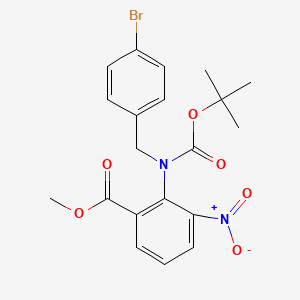

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate

Description

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate is a synthetic intermediate with a complex aromatic backbone. Its structure features:

- Methyl benzoate ester at the 1-position.

- Nitro group at the 3-position, conferring electron-withdrawing properties.

This compound is likely utilized in pharmaceutical synthesis (e.g., as a precursor to angiotensin II receptor blockers, based on structural analogs in and ). Its Boc group enhances stability during synthetic steps, while the bromine atom may facilitate cross-coupling reactions.

Properties

Molecular Formula |

C20H21BrN2O6 |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

methyl 2-[(4-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate |

InChI |

InChI=1S/C20H21BrN2O6/c1-20(2,3)29-19(25)22(12-13-8-10-14(21)11-9-13)17-15(18(24)28-4)6-5-7-16(17)23(26)27/h5-11H,12H2,1-4H3 |

InChI Key |

RMSUYYVHEKUQGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves multiple steps:

Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to introduce the bromine atom.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Nitration of the Benzoate: The nitro group is introduced via nitration of the benzoate ester using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reactions: The final step involves coupling the bromobenzyl intermediate with the nitrobenzoate ester under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Hydrogen gas in the presence of a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Amine Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the hydrolysis of the ester group.

Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group ensures that the compound remains stable and inactive until it reaches its target site, where the protecting group is removed to release the active molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Key Differences and Implications

Substituent Position and Reactivity :

- The 3-nitro group in the target compound vs. the 4-nitro in Compound 3f () alters electronic effects and regioselectivity in subsequent reactions. The meta-nitro group may deactivate the aromatic ring differently compared to para substitution.

- The 4-bromobenzyl group in the target compound provides a site for Suzuki coupling or nucleophilic substitution, absent in the tert-butylbenzyloxy analog (Compound 3f).

Physicochemical Properties: The Boc-protected amino group in the target compound and the QSAR analog () enhances stability but increases molecular weight compared to non-Boc derivatives.

Synthetic Utility :

- Compound 3f () was synthesized in 98% yield via alkylation, suggesting efficient scalability. The target compound’s synthesis may require stricter anhydrous conditions due to the Boc group’s sensitivity.

- Computational studies on the QSAR analog () revealed key properties (log P = 2.1, dipole moment = 5.8 Debye), which can be extrapolated to predict the target compound’s behavior in drug design.

Biological Relevance :

- The bromine atom in the target compound and the ENAO Chemical derivative () may enhance binding to hydrophobic pockets in biological targets, whereas the tert-butyl group in Compound 3f () could improve membrane permeability.

Research Findings and Data Gaps

Biological Activity

Methyl 2-((4-bromobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a nitro group, a bromobenzyl moiety, and a tert-butoxycarbonyl (Boc) protected amino group, positions it as a candidate for various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H21BrN2O6

- Molecular Weight : 465.3 g/mol

- Appearance : Solid, typically yellow in color

The compound's structure includes functional groups that contribute to its reactivity and biological activity. The nitro group is often associated with pharmacological effects, while the bromobenzyl group may enhance binding affinity to specific biological targets.

Anticancer Properties

Research indicates that nitrobenzoate-derived compounds exhibit promising anticancer activities. For instance, compounds similar to this compound have been shown to:

- Inhibit tumor cell proliferation

- Induce apoptosis in cancer cells

- Suppress metastatic activity by interfering with glycoprotein interactions that promote tumor growth .

A study focusing on nitrobenzoate derivatives highlighted their ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

Nitrobenzoate compounds have also been studied for their anti-inflammatory properties. The potential mechanisms include:

- Inhibition of pro-inflammatory cytokines

- Modulation of immune responses

These effects make such compounds candidates for treating inflammatory diseases alongside cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Vascular Endothelial Growth Factor (VEGF) : Similar compounds have been shown to disrupt angiogenesis by interacting with VEGF signaling pathways, which are critical in tumor growth and metastasis .

- Cell Proliferation Inhibition : By affecting cellular pathways related to proliferation and survival, these compounds can induce cell cycle arrest in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique aspects that may enhance its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Lacks bromobenzyl group | Simpler structure; used as an intermediate |

| Methyl 2-(4-bromobenzyl)-3-nitrobenzoate | Lacks tert-butoxycarbonyl protection | More reactive due to unprotected amine |

| Methyl 2-(4-chlorobenzyl)(tert-butoxycarbonyl)amino)-3-nitrobenzoate | Chlorine instead of bromine | Different halogen may affect biological activity |

The presence of both bromine and the Boc group in this compound distinguishes it from its analogs, potentially enhancing its selectivity and therapeutic effects.

Case Studies and Research Findings

- Zebrafish Model Study : A recent study utilized zebrafish embryos to assess the vascular effects of nitrobenzoate derivatives. The results indicated that treatment with such compounds led to decreased vascular development, suggesting potential applications in antiangiogenic therapy .

- In Vitro Studies : Various in vitro assays have demonstrated the ability of nitrobenzoate derivatives to inhibit cancer cell lines effectively. These studies often focus on cell viability assays and apoptosis induction through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.